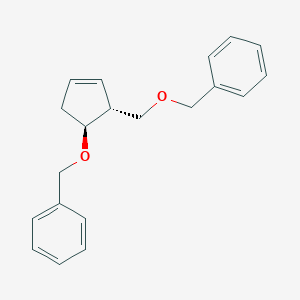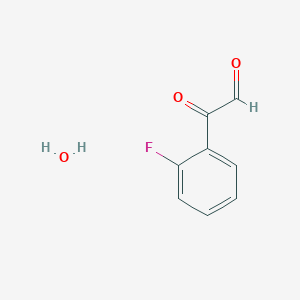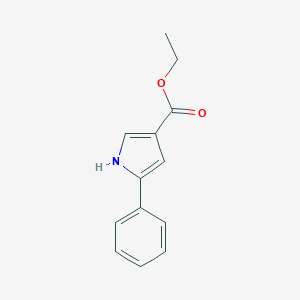
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 161958-61-8 . It has a molecular weight of 215.25 and its IUPAC name is ethyl 5-phenyl-1H-pyrrole-3-carboxylate . The compound appears as a light yellow solid .
Molecular Structure Analysis
The molecular formula of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is C13H13NO2 . Its InChI Code is 1S/C13H13NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is a light yellow solid . It has a molecular weight of 215.25 and a molecular formula of C13H13NO2 .Applications De Recherche Scientifique
Crystallography
The compound has been used in crystallographic studies . The crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate, a similar compound, has been studied in detail . These studies provide valuable insights into the molecular structure and atomic coordinates of the compound .
Synthesis of Pyrrole Disulfides
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate can be used in the synthesis of pyrrole disulfides . This process is catalyzed by lipase in ethanol . The method is green and efficient, aligning with the current mainstream research direction of green chemistry .
Pharmaceutical Applications
Pyrrole subunits, like the one in Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, have diverse applications in therapeutically active compounds . They are used in the synthesis of fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
Anticancer Agents
New pyrrole derivatives, which can be synthesized from Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, have shown potent tubulin polymerization inhibiting activity . These compounds have potential as anticancer agents, including for Hedgehog-dependent cancer .
Lipid-Lowering Effects
Certain derivatives of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate have shown lipid-lowering effects . Compounds such as 3, 7, 13, and 14 have been found to lower both serum cholesterol and triglyceride levels in mice by at least 24% and 33%, respectively .
Organic Synthesis
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate can be used as an intermediate in organic synthesis . β-Ketothioamides, which can be synthesized from this compound, are versatile intermediates in organic synthesis possessing carbonyl and thioamide functional groups . These functionalities make them valuable for various synthesis transformations .
Orientations Futures
While specific future directions for Ethyl 5-phenyl-1H-pyrrole-3-carboxylate are not mentioned in the available literature, pyrrole derivatives continue to attract attention due to their interesting pharmacological properties . They are being explored in various therapeutic areas, confirming the potential of the pyrrole moiety .
Propriétés
IUPAC Name |
ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAUDZLAAYUFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437196 | |
| Record name | Ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |
CAS RN |
161958-61-8 | |
| Record name | Ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

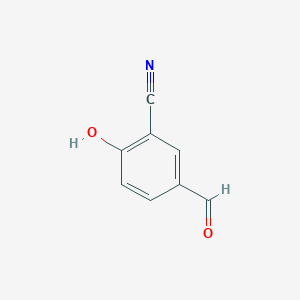



![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)

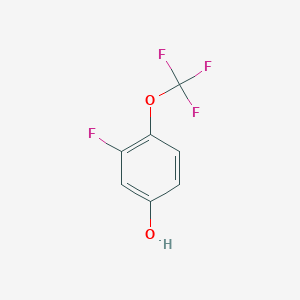


![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)

